

Comparative Analysis of GSK143 Dihydrochloride and Alternative SYK Inhibitors

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Compound of Interest					
Compound Name:	GSK143 dihydrochloride				
Cat. No.:	B12417604	Get Quote			

A Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the spleen tyrosine kinase (SYK) inhibitor, **GSK143 dihydrochloride**, with other commercially available SYK inhibitors: Fostamatinib (the active metabolite of which is R406), Entospletinib, and Cerdulatinib. The focus of this comparison is on the cross-reactivity and selectivity of these compounds, supported by quantitative data from in vitro kinase assays. Detailed experimental methodologies and signaling pathway diagrams are also provided to offer a comprehensive resource for researchers in immunology, oncology, and drug discovery.

Kinase Inhibition Profile: A Comparative Overview

The selectivity of a kinase inhibitor is a critical factor in its therapeutic potential, as off-target effects can lead to unforeseen toxicities or a reduction in efficacy. The following table summarizes the inhibitory activity of **GSK143 dihydrochloride** and its alternatives against their primary target, SYK, and a panel of other kinases. This data, presented as pIC50, IC50, or Kd values, allows for a quantitative comparison of the potency and selectivity of these compounds.



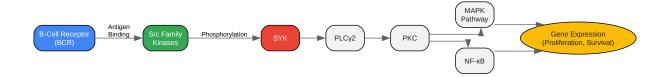
Target Kinase	GSK143	Fostamatinib (R406)	Entospletinib (GS-9973)	Cerdulatinib (PRT062070)
SYK	pIC50: 7.5[1]	IC50: 41 nM	IC50: 7.7 nM[2]	IC50: 32 nM[4]
ZAP-70	pIC50: 4.7[1]	-	-	Lacks cellular activity
LCK	pIC50: 5.3[1]	-	-	Lacks cellular activity
LYN	pIC50: 5.4[1]	-	-	Lacks cellular activity
JAK1	pIC50: 5.8[1]	-	-	IC50: 12 nM[4]
JAK2	pIC50: 5.8[1]	-	>1000-fold selective for SYK	IC50: 6 nM[4]
JAK3	pIC50: 5.7[1]	-	-	IC50: 8 nM[4]
TYK2	-	-	-	IC50: 0.5 nM[4]
Aurora B	pIC50: 4.8[1]	-	-	-
hERG	pIC50: 4.7[1]	-	-	-
FLT3	-	5-fold less potent than SYK	>1000-fold selective for SYK	IC50 < 200 nM
c-Kit	-	-	>1000-fold selective for SYK	-
KDR (VEGFR2)	-	Probable off- target	>1000-fold selective for SYK	-
RET	-	-	>1000-fold selective for SYK	-
TNK1	-	-	Only kinase with Kd < 100 nM besides SYK	-



Note: A higher pIC50 value indicates greater potency. IC50 and Kd values are in nanomolar (nM), with lower values indicating greater potency. Dashes (-) indicate that data was not readily available in the reviewed sources. It is important to note that assay conditions can vary between studies, which may affect direct comparability.

Signaling Pathway and Experimental Workflow

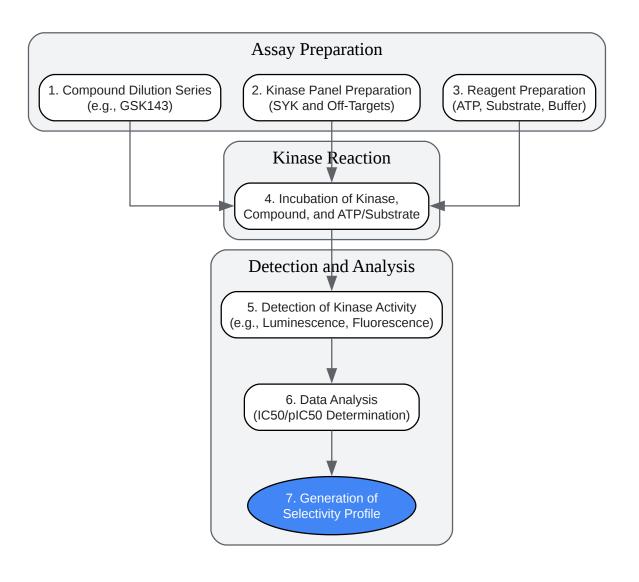
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the SYK signaling pathway and a typical experimental workflow for determining kinase inhibitor selectivity.



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SYK Signaling Pathway





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Kinase Inhibitor Profiling Workflow

Experimental Protocols

The following is a representative protocol for an in vitro biochemical kinase assay, based on commonly used platforms such as the ADP-Glo™ Kinase Assay, which is frequently employed for determining the IC50 values of kinase inhibitors.

Objective: To determine the concentration at which an inhibitor (e.g., GSK143) reduces the activity of a specific kinase by 50% (IC50).

Materials:



- Recombinant human kinase (e.g., SYK, ZAP-70, etc.)
- Kinase substrate (specific to the kinase being tested)
- Test inhibitor (e.g., GSK143 dihydrochloride) dissolved in DMSO
- Adenosine triphosphate (ATP)
- Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagents
- White, opaque 384-well assay plates
- Multichannel pipettes
- Plate reader capable of measuring luminescence

Procedure:

- Compound Preparation:
 - Prepare a serial dilution of the test inhibitor in DMSO. Typically, a 10-point, 3-fold serial dilution is prepared, starting from a high concentration (e.g., 10 mM).
 - Further dilute the compound series in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.
- Assay Plate Setup:
 - \circ Add 1 μ L of each diluted inhibitor concentration to the wells of a 384-well plate.
 - Include control wells: "no inhibitor" (DMSO vehicle only) for 100% kinase activity and "no enzyme" for background signal.
- Kinase Reaction:



- Prepare a master mix of the recombinant kinase in kinase assay buffer. The optimal kinase concentration should be determined empirically to ensure the reaction is in the linear range.
- Add 2 μL of the kinase solution to each well containing the inhibitor and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
- Prepare a master mix of the kinase substrate and ATP in kinase assay buffer. The ATP concentration is typically at or near the Km for the specific kinase.
- Initiate the kinase reaction by adding 2 μL of the substrate/ATP mix to each well.

Incubation:

- Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The
 incubation time should be optimized to ensure sufficient product formation without
 depleting the substrate.
- Signal Detection (using ADP-Glo[™] as an example):
 - Stop the kinase reaction by adding 5 µL of ADP-Glo[™] Reagent to each well. This reagent also depletes the remaining ATP.
 - Incubate at room temperature for 40 minutes.
 - Add 10 μL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal.
 - Incubate at room temperature for 30-60 minutes.
- Data Acquisition and Analysis:
 - Measure the luminescence of each well using a plate reader.
 - Subtract the background luminescence (from "no enzyme" control wells) from all other readings.



- Normalize the data to the "no inhibitor" control (100% activity).
- Plot the percent inhibition versus the logarithm of the inhibitor concentration.
- Fit the data to a four-parameter logistic equation to determine the IC50 value.

This guide provides a foundational comparison of **GSK143 dihydrochloride** with other SYK inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and to consider the specific context of their experimental systems when selecting a kinase inhibitor.

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References

- 1. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 2. promega.com [promega.com]
- 3. ulab360.com [ulab360.com]
- 4. An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia PMC [pmc.ncbi.nlm.nih.gov]
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